molecular formula C27H37N3O2S B2892760 2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine CAS No. 860789-66-8

2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine

Cat. No.: B2892760
CAS No.: 860789-66-8
M. Wt: 467.67
InChI Key: BPZSVGRVJXMULA-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is a synthetic organic compound belonging to the quinazolinimine class, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound features a quinazolinimine core substituted with methoxy groups at positions 6 and 7, a sulfanyl group linked to a 2,5-dimethylbenzyl moiety at position 2, and an octyl chain at position 3. The specific structural configuration of this molecule is designed to impart unique biological and physicochemical properties, making it a valuable building block for scientific investigation. Preliminary research on closely related quinazolinimine derivatives indicates potential for multifaceted biological activity, particularly in oncology research . Studies suggest that such compounds can exhibit cytotoxic effects against various human cancer cell lines. Their mechanism of action may involve the inhibition of specific proteins associated with drug resistance pathways. A key area of investigation is the compound's potential to modulate multidrug resistance (MDR), a major challenge in chemotherapy, by potentially inhibiting efflux pumps like P-glycoprotein (P-gp), thereby increasing the intracellular concentration of chemotherapeutic agents and enhancing their efficacy . The quinazolinone scaffold, central to this molecule, is recognized as a "privileged structure" in drug discovery due to its diverse pharmacological potential, which includes anticancer, antimicrobial, and anti-inflammatory properties . Applications and Research Value: This compound is intended for research use only in the following areas: • Anticancer Research: For in-vitro evaluation of cytotoxic activity and mechanism of action studies against a panel of cancer cell lines . • Multidrug Resistance (MDR) Reversal: Investigation of its potential as a chemosensitizer to overcome resistance to conventional anticancer drugs . • Medicinal Chemistry: Serves as a key intermediate or lead compound for the design and synthesis of novel bioactive molecules targeting various diseases . • Chemical Biology: A tool compound for probing biological pathways and protein interactions related to its structural class . Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O2S/c1-6-7-8-9-10-11-14-30-26(28)22-16-24(31-4)25(32-5)17-23(22)29-27(30)33-18-21-15-19(2)12-13-20(21)3/h12-13,15-17,28H,6-11,14,18H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSVGRVJXMULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=C(C=CC(=C3)C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Key Structural Features Biological Activity (from Evidence)
Indole derivatives (e.g., 3-Acetyl-1-(2,5-dimethylbenzyl)-4-methoxy-1H-indole, ) 2,5-dimethylbenzyl group, methoxy substituent No direct activity reported; structural focus on NMR and synthesis .
Oxadiazole-sulfanyl acetamides (e.g., compounds 8a-w , ) Sulfanyl-linked oxadiazole, indole moieties α-Glucosidase inhibition (IC50 49.71 µM for 8q ), BChE/LOX inhibition .
Carboxymethylsulfanyl butanoic acids (e.g., 1–20 , ) Sulfanyl-carboxymethyl group, aryl substituents Structural characterization (IR, NMR, crystallography); no explicit activity data .
Ammonium iodides (e.g., 14 , 15 , ) Trimethylsilyl-methylbenzyl groups Synthetic focus; no biological data .

Key Comparisons

Sulfanyl Group Role: In oxadiazole-sulfanyl acetamides (), the sulfanyl bridge enhances enzyme inhibition, particularly against α-glucosidase and BChE. The target quinazolinimine’s sulfanyl group may similarly modulate enzyme interactions but with distinct selectivity due to its quinazolinimine core . Carboxymethylsulfanyl butanoic acids () utilize sulfanyl groups for structural stability, suggesting the target compound’s sulfanyl linkage may also confer metabolic resistance .

Substituent Effects: The 3-octyl chain in the target compound contrasts with shorter chains in analogues (e.g., acetamides in ). 6,7-Dimethoxy groups mirror electron-donating substituents in indole derivatives (), which could enhance π-stacking or hydrogen bonding in biological targets .

Enzyme Inhibition Potential: While the target compound’s activity is unspecified, oxadiazole-sulfanyl acetamides () demonstrate that sulfanyl-linked heterocycles can achieve low-micromolar IC50 values against enzymes like α-glucosidase. The quinazolinimine core, however, may shift selectivity toward kinases or antimicrobial targets .

Synthetic Challenges :

  • highlights synthetic routes for benzylammonium iodides, underscoring the complexity of introducing alkyl/aryl groups (e.g., octyl chain) while maintaining stability—a consideration for the target compound’s scalability .

Hypothetical Activity Profile

Based on structural analogs:

  • Antimicrobial Potential: Long alkyl chains (e.g., octyl) in heterocycles often enhance activity against Gram-positive bacteria by disrupting membranes.
  • Enzyme Inhibition : The quinazolinimine core is associated with kinase inhibition; the sulfanyl group may broaden activity to hydrolases or oxidases.
  • Metabolic Stability: Methoxy groups and sulfur linkages could reduce oxidative metabolism, improving half-life compared to non-substituted analogues.

Q & A

Q. What are the critical steps for synthesizing 2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

Core Formation: Construct the quinazolinimine core via cyclization of substituted anthranilic acid derivatives, followed by imine functionalization.

Substituent Introduction: Introduce the 2,5-dimethylbenzyl sulfanyl group via nucleophilic substitution or thiol-alkylation under inert conditions (e.g., nitrogen atmosphere) .

Purification: Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients to isolate high-purity product .

Characterization: Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Monitor reaction progress with TLC or HPLC .

Q. How does the octyl chain at position 3 influence the compound’s physicochemical properties?

Methodological Answer: The 3-octyl substituent enhances lipophilicity, which can be quantified via:

  • LogP Measurement: Use shake-flask or HPLC-based methods to determine partition coefficients.
  • Solubility Studies: Assess in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO) to guide formulation strategies.
  • Thermal Stability: Perform differential scanning calorimetry (DSC) to evaluate melting points and crystalline stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolinimine derivatives?

Methodological Answer: Contradictions may arise from assay variability or structural nuances. Address this via:

Standardized Assays: Replicate studies under controlled conditions (e.g., cell line specificity, incubation time, and serum-free media).

Structure-Activity Relationship (SAR) Analysis: Compare analogs (Table 1) to isolate substituent effects. For example, the 2,5-dimethylbenzyl group may enhance target binding vs. simpler alkyl chains .

Mechanistic Profiling: Use knockout cell lines or competitive binding assays to confirm target specificity .

Q. Table 1: Structural Analogs and Key Features

Compound NameMolecular FormulaUnique FeaturesBiological Activity Reference
3-(2-Furylmethyl)-6,7-dimethoxy analogC23H20F3N3O3SFurylmethyl group; altered π-π stackingAnticandidate in kinase inhibition
6,7-Dimethoxy-2-(methylsulfanyl) analogC19H18F3N3O2SSimpler sulfanyl group; reduced steric bulkModerate COX-2 inhibition

Q. What experimental design principles apply to evaluating environmental persistence of this compound?

Methodological Answer: Follow frameworks like Project INCHEMBIOL :

Abiotic Degradation: Conduct hydrolysis studies (pH 4–9, 25–50°C) and photolysis under UV light. Monitor degradation via LC-MS.

Biotic Transformation: Use soil microcosms or activated sludge systems to assess microbial breakdown. Quantify metabolites with GC-MS.

Ecotoxicity: Test acute/chronic effects on model organisms (e.g., Daphnia magna, Vibrio fischeri) using OECD guidelines .

Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?

Methodological Answer:

Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP pockets (e.g., EGFR, VEGFR).

MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes.

Free Energy Calculations: Apply MM-PBSA to rank derivatives based on binding affinity .

Q. What advanced techniques characterize the compound’s solid-state behavior and polymorphism?

Methodological Answer:

X-ray Crystallography: Resolve crystal structure to identify hydrogen-bonding networks and packing motifs.

Dynamic Vapor Sorption (DVS): Measure hygroscopicity and phase transitions under varying humidity.

Powder XRD: Detect polymorphic forms and amorphous content .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

Methodological Answer:

Quality Control (QC): Implement LC-MS purity checks (>98%) for each batch.

Internal Standards: Use reference compounds (e.g., staurosporine for kinase assays) to normalize activity data.

Meta-Analysis: Apply statistical tools (e.g., R/Bioconductor) to aggregate data across studies and identify outliers .

Q. What strategies validate the compound’s stability under long-term storage conditions?

Methodological Answer:

Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–3 months.

Analytical Monitoring: Track degradation products via UPLC-PDA and HRMS.

Storage Recommendations: Store in amber vials under argon at -20°C for lab-scale use .

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